BenchChemオンラインストアへようこそ!

SF 1126 Acetate Salt

Integrin Targeting RGDS Prodrug Tumor Vasculature

SF1126 acetate salt is a first-in-class dual PI3K/BRD4 inhibitor and RGDS-conjugated LY294002 prodrug. The RGDS motif enables integrin-mediated tumor vascular targeting, enhancing active drug accumulation compared to unconjugated LY294002. Completed Phase I trials for advanced solid tumors and B-cell malignancies. Ideal for xenograft studies requiring vascular-targeted pan-PI3K/mTOR inhibition with reduced systemic toxicity.

Molecular Formula C41H52N8O16
Molecular Weight 912.907
CAS No. 1186304-53-9
Cat. No. B568745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF 1126 Acetate Salt
CAS1186304-53-9
SynonymsN2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1)
Molecular FormulaC41H52N8O16
Molecular Weight912.907
Structural Identifiers
SMILESCC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-]
InChIInChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1
InChIKeyFTIPIWNSNKUCHR-JAQKLANPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SF1126 Acetate Salt (CAS 1186304-53-9) as a Vascular-Targeted Pan-PI3K/mTOR Prodrug for Cancer Research Procurement


SF1126 acetate salt (CAS 1186304-53-9) is a water-soluble, small-molecule peptidic prodrug comprising the pan-PI3K/mTOR inhibitor LY294002 (SF1101) conjugated via a cleavable linker to an RGDS tetrapeptide (SF1174) [1]. This RGDS motif confers integrin-targeting capability, enabling preferential accumulation within the tumor vasculature and tumor compartment, thereby enhancing active drug delivery relative to its unconjugated parent compound [2]. SF1126 functions as a dual first-in-class PI3K/BRD4 inhibitor, exhibiting antitumor and antiangiogenic activity across a broad range of human cancer cell lines and xenograft models [3]. The acetate salt form (molecular weight 852.86, formula C39H48N8O14·C2H3O2) provides enhanced solubility for in vivo administration compared to the free base form, and the compound has completed Phase I clinical evaluation in patients with advanced solid tumors and B-cell malignancies [4].

Why SF1126 Acetate Salt Cannot Be Substituted by LY294002 or Conventional Pan-PI3K Inhibitors in Tumor-Targeted Applications


Substituting SF1126 acetate salt with its active moiety LY294002, or with other clinical-stage pan-PI3K inhibitors such as BKM120 (buparlisib) or PX-866, is not scientifically valid due to fundamental differences in tumor delivery, pharmacokinetics, and target engagement. LY294002 is poorly soluble and exhibits a short half-life, rendering it non-viable for in vivo use without the RGDS-conjugated prodrug design that confers both aqueous solubility and integrin-mediated tumor targeting [1]. Unlike BKM120, which is an oral pan-PI3K inhibitor with dose-limiting hyperglycemia and mood disturbances, SF1126 demonstrates a distinct toxicity profile with no clinically significant changes in glucose or insulin levels reported at biologically active doses [2]. Furthermore, the prodrug design of SF1126 enables pharmacodynamic knockdown of p-AKT selectively within tumor tissue while sparing normal skin tissue—a tumor-selective effect not observed with untargeted pan-PI3K inhibitors [3]. The quantitative evidence below establishes the specific performance dimensions where SF1126 acetate salt diverges from comparators, supporting its selection for applications requiring vascular-targeted PI3K/mTOR inhibition with reduced systemic toxicity.

SF1126 Acetate Salt: Quantitative Evidence of Differentiation from LY294002, RADS-Control Prodrugs, and Clinical-Stage Pan-PI3K Inhibitors


RGDS-Mediated Integrin Targeting Confers Enhanced Antitumor Activity vs. RADS-Control Prodrug in U87MG and PC3 Xenografts

SF1126 incorporates an RGDS integrin-binding motif designed to target αvβ3 and α5β1 integrins expressed on tumor vasculature. Direct head-to-head comparison with a control RADS-conjugated prodrug (SF1326) lacking integrin-binding capacity demonstrated that the RGDS component significantly enhances antitumor activity. SF1126 exhibited increased inhibition of U87MG glioblastoma and PC3 prostate cancer xenograft tumor growth compared to the false RADS-targeted prodrug SF1326, with the difference attributed to pharmacokinetic accumulation of SF1126 in tumor tissue and the pharmacodynamic knockdown of phosphorylated AKT in vivo [1].

Integrin Targeting RGDS Prodrug Tumor Vasculature Xenograft Efficacy

SF1126 Demonstrates 94% Tumor Growth Inhibition in MM.1R Multiple Myeloma Xenografts with Concurrent Antiangiogenic Activity

In a human multiple myeloma xenograft model using MM.1R cells implanted in athymic mice, SF1126 treatment resulted in 94% inhibition of tumor growth [1]. This antitumor effect was accompanied by a marked decrease in both cellular proliferation, as measured by PCNA immunostaining, and angiogenesis, as quantified by reduced tumor microvessel density via CD31 immunostaining [1]. SF1126 also inhibited phospho-AKT, phospho-ERK, and the hypoxic stabilization of HIF1α in MM.1R cells in vitro, and clinical pharmacodynamic analysis confirmed knockdown of p-AKT in primary patient-derived MM tumor cells following SF1126 administration [1].

Multiple Myeloma In Vivo Efficacy Angiogenesis Xenograft

SF1126 Exhibits Dual PI3K/BRD4 Inhibition, a Mechanism Distinct from Single-Target Pan-PI3K Inhibitors BKM120, PX-866, and GDC-0941

SF1126 functions as a dual PI3K/BRD4 inhibitor, a first-in-class mechanism not shared by conventional pan-PI3K inhibitors such as BKM120 (buparlisib), PX-866, or GDC-0941 (pictilisib), which target PI3K isoforms only [1][2]. The active moiety LY294002 binds to and blocks BRD4 interaction with acetylated histone-H4 chromatin mark proteins, displacing BRD4 coactivator protein from the transcriptional start site of MYC in HCC cell lines, resulting in reduced c-Myc expression [1]. This dual targeting enables simultaneous blockade of PI3K-Akt-mTOR signaling and BRD4-mediated transcriptional programs regulating c-Myc and cyclin D1 [3].

BRD4 Inhibition Dual Targeting c-Myc Suppression Epigenetic Regulation

Phase I Clinical Trial Demonstrates SF1126 Tumor-Selective p-AKT Knockdown with 58% Stable Disease Rate and Favorable Safety Profile

In a first-in-human Phase I trial of 44 patients with advanced solid tumors and B-cell malignancies, SF1126 was administered intravenously at doses ranging from 90 to 1110 mg/m² on days 1 and 4 weekly in 28-day cycles [1]. Stable disease was achieved in 19 of 33 evaluable patients (58%), with a chronic lymphocytic leukemia (CLL) patient who had progressed on rituximab achieving a 55% decrease in absolute lymphocyte count and a lymph node response when SF1126 was combined with rituximab [1]. Pharmacodynamic analysis demonstrated SF1126 reduced p-AKT and increased apoptosis in CLL cells, confirming PI3K pathway inhibition [1]. Critically, SF1126 exhibited selective inhibition of the PI3K pathway in tumor tissue but not in normal skin tissue, and no clinically significant changes in glucose or insulin levels were reported at biologically active doses—a key differentiator from other pan-PI3K inhibitors that frequently cause hyperglycemia [2].

Phase I Trial Pharmacodynamics Stable Disease Tumor-Selective Targeting

Water Solubility of SF1126 Acetate Salt Enables IV Formulation Without Organic Co-Solvents, Overcoming LY294002's Critical Formulation Barrier

The parent compound LY294002 exhibits poor aqueous solubility (<0.1 mg/mL) and a short plasma half-life, rendering it unsuitable for in vivo administration without organic co-solvents that introduce toxicity and formulation complexity [1]. SF1126, as an RGDS-conjugated LY294002 prodrug, is specifically designed to be water-soluble, enabling intravenous administration in aqueous vehicles without the need for DMSO, Cremophor EL, or other potentially toxic solubilizing agents [1]. The acetate salt form (CAS 1186304-53-9) further enhances aqueous solubility compared to the free base form, facilitating reliable preparation of dosing solutions for preclinical and clinical studies . This solubility enhancement is a direct consequence of the RGDS peptide conjugation strategy, which imparts hydrophilicity while simultaneously conferring integrin-targeting functionality [1].

Water Solubility Prodrug Design Formulation LY294002

SF1126 Demonstrates Broad Antiproliferative Activity Across HCC Cell Lines with IC50 Values Ranging from 2.14 µM to 6.89 µM

In a panel of four hepatocellular carcinoma (HCC) cell lines treated with SF1126 (0-6 µM) for 48 hours, the compound inhibited cell proliferation with IC50 values of 2.14 µM (Huh7), 3.14 µM (SK-Hep1), 5.05 µM (Hep3B), and 6.89 µM (HepG2) [1]. These in vitro antiproliferative effects were associated with inhibition of key enzymes in the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways [1]. While the enzymatic potency of SF1126 is lower than that of other clinical-stage PI3K inhibitors in cell-free assays, its in vivo activity exceeds what would be predicted from its biochemical potency alone—a property attributed to its prodrug design, integrin targeting, and dual PI3K/BRD4 inhibitory mechanism [2].

Hepatocellular Carcinoma Antiproliferative IC50 Pan-PI3K Inhibition

Recommended Procurement and Research Applications for SF1126 Acetate Salt Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring Integrin-Targeted Tumor Delivery of PI3K/mTOR Inhibitors

SF1126 acetate salt is optimally procured for xenograft or orthotopic tumor models where selective accumulation of a pan-PI3K/mTOR inhibitor in tumor vasculature and tumor tissue is required. The RGDS-conjugated prodrug design has been validated to enhance antitumor activity compared to a false RADS-targeted control prodrug (SF1326) in U87MG glioblastoma and PC3 prostate cancer models, with tumor tissue accumulation and p-AKT knockdown confirmed [1]. This scenario leverages the documented integrin-targeting mechanism that distinguishes SF1126 from untargeted pan-PI3K inhibitors such as LY294002, BKM120, PX-866, and GDC-0941.

Multiple Myeloma and B-Cell Malignancy Research with Concurrent Antiangiogenic Readouts

For studies in hematologic malignancies, particularly multiple myeloma and B-cell malignancies, SF1126 acetate salt offers documented in vivo efficacy with 94% tumor growth inhibition in MM.1R xenografts, accompanied by quantifiable reductions in tumor microvessel density (CD31 immunostaining) and cellular proliferation (PCNA immunostaining) [1]. The Phase I clinical data further support its use in B-cell malignancy research, with a CLL patient achieving a 55% decrease in absolute lymphocyte count and lymph node response when combined with rituximab [2]. Procurement is indicated for experiments requiring concurrent assessment of antitumor efficacy and vascular targeting in hematologic models.

Hepatocellular Carcinoma and Colorectal Cancer Models Targeting Dual PI3K/BRD4 Inhibition

SF1126 acetate salt is uniquely suited for studies investigating dual inhibition of PI3K signaling and BRD4-mediated transcriptional regulation. Evidence from HCC and CRC models demonstrates that SF1126 blocks BRD4 interaction with acetylated histone-H4, displaces BRD4 from the MYC transcriptional start site, and downregulates c-Myc and cyclin D1 expression—activities not exhibited by conventional pan-PI3K inhibitors [1][2]. The antiproliferative IC50 values in HCC cell lines (2.14-6.89 µM) provide a quantitative benchmark for in vitro dose-ranging studies [1]. This scenario is optimal for researchers exploring epigenetic-PI3K crosstalk or MYC-driven oncogenic programs in solid tumors.

Combination Therapy Studies with Proteasome Inhibitors or Anthracyclines

Procurement of SF1126 acetate salt is recommended for combination studies where synergy with established chemotherapeutic agents has been quantitatively demonstrated. In multiple myeloma cells, SF1126 displayed sequence-specific synergy with bortezomib, and potency was augmented by the addition of the proteasome inhibitor [1]. In neuroblastoma models, SF1126 exhibited marked synergistic activity with doxorubicin in vitro, with the combination disrupting integrin-mediated cytoskeletal organization and metastatic processes [2]. These established synergies provide a rationale for procuring SF1126 for preclinical combination therapy screens in PI3K-driven malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for SF 1126 Acetate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.